Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a chemical compound with the molecular formula . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound has gained attention due to its potential applications in pharmaceuticals, particularly as an antibacterial agent and in the treatment of tuberculosis.
Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is classified under several categories, including:
The compound can be sourced from various chemical databases, including PubChem, where it is cataloged with detailed structural and property information .
The synthesis of methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate typically involves several steps:
The synthetic routes have been optimized to improve yield and reduce reaction times, making them suitable for larger scale production .
The molecular structure of methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate can be represented by the following:
InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3
This string provides a detailed description of the connectivity and stereochemistry of the compound.
The compound exhibits several notable properties:
These properties contribute to its solubility and reactivity in biological systems .
Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate participates in various chemical reactions:
The mechanism of action for methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate primarily involves its interaction with bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and growth.
Research indicates that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis DNA gyrase, making them promising candidates for developing new anti-tuberculosis drugs .
Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is characterized by:
Key chemical properties include:
These properties are essential for its formulation in pharmaceutical applications .
Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has various scientific uses:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4